1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2-(4-methylphenoxy)ethanone
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Overview
Description
1-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-2-(4-METHYLPHENOXY)ETHAN-1-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole core, which is a common scaffold in medicinal chemistry due to its biological activity.
Preparation Methods
The synthesis of 1-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-2-(4-METHYLPHENOXY)ETHAN-1-ONE typically involves multiple stepsThe reaction conditions often involve the use of solvents like 1,4-dioxane and reagents such as thionyl chloride and triethylamine . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for scale and yield.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-2-(4-METHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The benzylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and benzylsulfanyl-containing molecules. Compared to these, 1-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-2-(4-METHYLPHENOXY)ETHAN-1-ONE is unique due to its combination of functional groups, which may confer distinct biological and chemical properties. Some similar compounds are:
- 1H-Benzimidazole-2-thione
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H20N2O2S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-(2-benzylsulfanylbenzimidazol-1-yl)-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C23H20N2O2S/c1-17-11-13-19(14-12-17)27-15-22(26)25-21-10-6-5-9-20(21)24-23(25)28-16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 |
InChI Key |
SSKBMKBMBNXSAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
Origin of Product |
United States |
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